molecular formula C20H18FNO3 B11385246 N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide

N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide

Cat. No.: B11385246
M. Wt: 339.4 g/mol
InChI Key: DYEXRGJJRNNFGO-UHFFFAOYSA-N
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Description

N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a fluorobenzyl group, a furan-2-ylmethyl group, and a methoxybenzamide moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzylamine, furan-2-carbaldehyde, and 4-methoxybenzoic acid.

    Formation of Intermediate: The first step involves the condensation of 3-fluorobenzylamine with furan-2-carbaldehyde to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Amide Formation: The final step involves the coupling of the amine with 4-methoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the furan ring or the methoxy group under appropriate conditions.

    Reduction: Reduction reactions may target the amide bond or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, particularly at the fluorobenzyl and methoxybenzamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NaOH, NH₃) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases or conditions.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide would depend on its specific biological target. Generally, it may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies such as binding assays, enzymatic assays, and cellular studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide
  • N-(3-bromobenzyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide
  • N-(3-methylbenzyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide

Uniqueness

N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide is unique due to the presence of the fluorine atom in the benzyl group, which can influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this compound potentially more effective in its applications compared to its analogs.

Properties

Molecular Formula

C20H18FNO3

Molecular Weight

339.4 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-4-methoxybenzamide

InChI

InChI=1S/C20H18FNO3/c1-24-18-9-7-16(8-10-18)20(23)22(14-19-6-3-11-25-19)13-15-4-2-5-17(21)12-15/h2-12H,13-14H2,1H3

InChI Key

DYEXRGJJRNNFGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)F)CC3=CC=CO3

Origin of Product

United States

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